3-Cyclobutylpropanoic acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

3-cyclobutylpropanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H12O2/c8-7(9)5-4-6-2-1-3-6/h6H,1-5H2,(H,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VNCXJXZUMVHKNG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C1)CCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40522771 | |

| Record name | 3-Cyclobutylpropanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40522771 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

128.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4415-84-3 | |

| Record name | 3-Cyclobutylpropanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40522771 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-cyclobutylpropanoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

3-Cyclobutylpropanoic acid chemical properties and structure

An In-depth Technical Guide to 3-Cyclobutylpropanoic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound is a carboxylic acid characterized by the presence of a cyclobutane ring attached to a propanoic acid moiety. This unique structural combination imparts specific chemical properties that make it a valuable building block in organic synthesis and a point of interest in medicinal chemistry. The strained four-membered cyclobutane ring influences the molecule's reactivity and conformation, while the carboxylic acid group provides a handle for a wide array of chemical transformations. This guide offers a comprehensive overview of the chemical properties, structure, and potential applications of this compound, tailored for professionals in the fields of chemical research and drug development.

Chemical Identity and Core Properties

A foundational understanding of a molecule begins with its fundamental identifiers and physicochemical properties. These data points are critical for experimental design, safety considerations, and analytical characterization.

Nomenclature and Identifiers

Physicochemical Data

The physicochemical properties of this compound are essential for predicting its behavior in various chemical and biological systems. While experimental data for some properties are not extensively published, computational predictions provide valuable estimates.

| Property | Value | Source |

| Molecular Weight | 128.17 g/mol | [1] |

| Monoisotopic Mass | 128.08372 Da | [2] |

| XlogP (Predicted) | 1.7 | [2] |

| SMILES | O=C(O)CCC1CCC1 | [2][3] |

| InChI | InChI=1S/C7H12O2/c8-7(9)5-4-6-2-1-3-6/h6H,1-5H2,(H,8,9) | [2] |

| InChIKey | VNCXJXZUMVHKNG-UHFFFAOYSA-N | [2] |

Note: The XlogP value suggests moderate lipophilicity, a key parameter in drug design influencing absorption and distribution.

Molecular Structure and Conformation

The structural arrangement of this compound dictates its reactivity and interaction with other molecules. The presence of the cyclobutane ring is a defining feature.

2D and 3D Representations

The molecule consists of a cyclobutane ring linked to the γ-carbon of a propanoic acid chain.

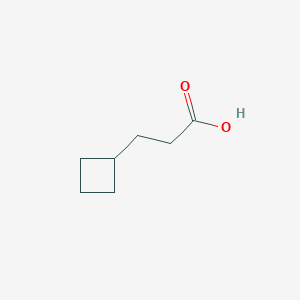

Caption: 2D structure of this compound.

The cyclobutane ring is not planar and exists in a puckered conformation to relieve some of the inherent ring strain. This puckering can lead to different conformers, which may have implications for its binding to biological targets. The propanoic acid side chain possesses rotational freedom around its single bonds, allowing it to adopt various spatial arrangements.

Synthesis and Reactivity

Understanding the synthesis and reactivity of this compound is crucial for its practical application in research and development.

Synthetic Approaches

While specific, detailed synthetic procedures for this compound are not extensively documented in readily available literature, general methods for the synthesis of related cycloalkylalkanoic acids can be applied. A plausible synthetic strategy would involve the extension of a cyclobutane-containing starting material. For instance, a Michael addition of a cyclobutyl nucleophile to an acrylate ester, followed by hydrolysis, represents a viable route.

A general workflow for a potential synthesis is outlined below:

Caption: A potential synthetic workflow for this compound.

Reactivity Profile

The reactivity of this compound is primarily governed by the carboxylic acid functional group.

-

Esterification : In the presence of an alcohol and an acid catalyst, it will readily form the corresponding ester.

-

Amide Formation : Reaction with amines, often activated by coupling agents (e.g., DCC, EDC), will yield amides. This is a cornerstone reaction in the synthesis of peptide-like structures and other bioactive molecules.

-

Reduction : The carboxylic acid can be reduced to the corresponding alcohol, 3-cyclobutylpropan-1-ol, using strong reducing agents like lithium aluminum hydride (LiAlH₄).

-

Alpha-Halogenation : The Hell-Volhard-Zelinsky reaction could be employed to introduce a halogen at the alpha-position to the carboxyl group, creating a useful synthetic intermediate.

The cyclobutane ring is relatively stable under many conditions but can undergo ring-opening reactions under harsh conditions, such as high temperatures or in the presence of certain transition metal catalysts.

Applications in Research and Drug Development

While this compound itself is not a widely known therapeutic agent, its structural motif is of interest in medicinal chemistry. The cyclobutyl group can serve as a bioisostere for other groups, such as a gem-dimethyl group or a phenyl ring in certain contexts, potentially improving metabolic stability or binding affinity.

Derivatives of cyclobutane-containing carboxylic acids have been explored in various therapeutic areas. For instance, compounds incorporating a cyclobutane ring have been investigated as inhibitors of various enzymes, where the constrained ring system can help to orient functional groups for optimal interaction with the active site.

Experimental Protocols

The following provides a generalized, illustrative protocol for a key reaction of this compound. Note: This is a hypothetical procedure and must be adapted and optimized based on specific laboratory conditions and safety assessments.

Protocol: Amide Coupling with Benzylamine

Objective: To synthesize N-benzyl-3-cyclobutylpropanamide.

Materials:

-

This compound

-

Benzylamine

-

N,N'-Dicyclohexylcarbodiimide (DCC)

-

Dichloromethane (DCM), anhydrous

-

Hydrochloric acid (1 M)

-

Sodium bicarbonate (saturated solution)

-

Brine

-

Anhydrous magnesium sulfate

-

Rotary evaporator

-

Magnetic stirrer and stir bar

-

Glassware (round-bottom flask, separatory funnel, etc.)

Procedure:

-

In a clean, dry round-bottom flask, dissolve this compound (1.0 eq) in anhydrous DCM under an inert atmosphere (e.g., nitrogen or argon).

-

Add benzylamine (1.0 eq) to the solution and stir for 5 minutes at room temperature.

-

Cool the reaction mixture to 0 °C in an ice bath.

-

In a separate flask, dissolve DCC (1.1 eq) in a minimal amount of anhydrous DCM.

-

Add the DCC solution dropwise to the reaction mixture over 15 minutes, maintaining the temperature at 0 °C.

-

Allow the reaction to warm to room temperature and stir overnight. A white precipitate of dicyclohexylurea (DCU) will form.

-

Filter the reaction mixture to remove the DCU precipitate.

-

Transfer the filtrate to a separatory funnel and wash sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator.

-

Purify the crude product by column chromatography or recrystallization to obtain the pure N-benzyl-3-cyclobutylpropanamide.

Caption: Workflow for the amide coupling of this compound.

Safety and Handling

As with any chemical, appropriate safety precautions should be taken when handling this compound and its derivatives. It is advisable to consult the Safety Data Sheet (SDS) for specific handling and disposal information. In general, standard laboratory personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn. Work should be conducted in a well-ventilated fume hood.

Conclusion

This compound represents a versatile chemical entity with potential for broader application in organic synthesis and drug discovery. Its unique combination of a strained cyclobutane ring and a reactive carboxylic acid functional group provides a platform for the creation of diverse and complex molecules. A thorough understanding of its chemical properties, structure, and reactivity is paramount for harnessing its full potential in research and development endeavors.

References

- PubChem. 3-[Cyclobutyl(propan-2-yl)amino]propanoic acid. [Link]

- Chemsrc. This compound. [Link]

- PubChemLite. This compound (C7H12O2). [Link]

- PubChem. This compound. [Link]

- PubChem. 2-Amino-3-cyclobutylpropanoic acid. [Link]

- PubChem. 3-Cyclopropylbutanoic acid. [Link]

- Google Patents. DE2426912A1 - PROCESS FOR THE PRODUCTION OF 3-CYCLOPENTYL-PROPIONIC ACID.

- Google Patents. CN103232340A - Synthesis method of 3-oxocyclobutanecarboxylic acid.

- Organic Syntheses. (R)-2-(BENZYLOXYCARBONYLAMINO-METHYL)-3-PHENYLPROPANOIC ACID (Z-β 2 hPHE-OH). [Link]

- PubChem. 2-Cyclobutyl-3-cyclopropyl-propionic acid. [Link]

Sources

An In-depth Technical Guide to the Physicochemical Characteristics of 3-Cyclobutylpropanoic Acid

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Introduction: Understanding the Significance of 3-Cyclobutylpropanoic Acid

This compound (CAS No. 4415-84-3) is a carboxylic acid featuring a cyclobutyl moiety attached to a propanoic acid chain. This unique structural combination imparts specific physicochemical properties that are of significant interest in medicinal chemistry and drug development. The cyclobutyl group, a strained four-membered ring, can influence molecular conformation, lipophilicity, and metabolic stability, making it a valuable building block in the design of novel therapeutic agents. A thorough understanding of its physicochemical characteristics is paramount for its effective utilization in synthetic chemistry and for predicting its behavior in biological systems. This guide provides a comprehensive overview of the core physicochemical properties of this compound, detailed experimental protocols for their determination, and insights into its molecular behavior.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented below. It is important to note that while some of these properties have been experimentally determined, others are predicted based on computational models due to the limited availability of published experimental data for this specific molecule.

| Property | Value | Source |

| Molecular Formula | C₇H₁₂O₂ | [1] |

| Molecular Weight | 128.17 g/mol | [1] |

| Boiling Point | 227.6 ± 8.0 °C at 760 mmHg | [1] |

| Density | 1.1 ± 0.1 g/cm³ | [1] |

| Melting Point | Not experimentally determined | |

| pKa | Predicted: ~4.8 | |

| LogP | 1.71 (Predicted) | [1] |

| Solubility | Expected to be soluble in organic solvents like ethanol, diethyl ether, and chloroform. Limited solubility in water. | [2] |

Molecular Structure and Conformation

The structure of this compound, with its flexible propanoic acid chain and the puckered cyclobutane ring, allows for a range of conformational isomers. The interplay between the hydrophobic cyclobutyl group and the hydrophilic carboxylic acid function dictates its interaction with solvents and biological macromolecules.

Experimental Protocols for Physicochemical Characterization

The following section details the experimental methodologies for determining the key physicochemical properties of this compound. These protocols are based on established analytical techniques for carboxylic acids.

Synthesis of this compound

A plausible synthetic route to this compound can be adapted from methods used for analogous cycloalkylpropanoic acids. A two-step process starting from the commercially available cyclobutanemethanol is outlined below.

Step 1: Synthesis of Cyclobutylmethyl Tosylate

This step involves the conversion of the primary alcohol, cyclobutanemethanol, to a better leaving group, a tosylate, in preparation for nucleophilic substitution.

-

Materials: Cyclobutanemethanol, p-toluenesulfonyl chloride (TsCl), pyridine, dichloromethane (DCM).

-

Procedure:

-

Dissolve cyclobutanemethanol (1.0 eq) in anhydrous DCM under an inert atmosphere (e.g., nitrogen or argon).

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add pyridine (1.5 eq) to the solution, followed by the portion-wise addition of p-toluenesulfonyl chloride (1.2 eq).

-

Stir the reaction mixture at 0 °C for 30 minutes and then allow it to warm to room temperature, stirring for an additional 12-16 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction by adding water.

-

Separate the organic layer and wash it sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude cyclobutylmethyl tosylate.

-

Purify the product by column chromatography on silica gel.

-

Step 2: Synthesis of this compound via Malonic Ester Synthesis

This classic method allows for the extension of the carbon chain by two atoms.

-

Materials: Cyclobutylmethyl tosylate, diethyl malonate, sodium ethoxide (NaOEt), ethanol, potassium hydroxide (KOH), hydrochloric acid (HCl).

-

Procedure:

-

Prepare a solution of sodium ethoxide in absolute ethanol by carefully adding sodium metal to ethanol at 0 °C.

-

To this solution, add diethyl malonate (1.1 eq) dropwise at 0 °C.

-

After stirring for 30 minutes, add the cyclobutylmethyl tosylate (1.0 eq) from Step 1.

-

Heat the reaction mixture to reflux and maintain for 4-6 hours.

-

Cool the reaction to room temperature and remove the ethanol under reduced pressure.

-

To the resulting residue, add a solution of KOH in water and heat to reflux for 4-6 hours to hydrolyze the ester and effect decarboxylation.

-

Cool the mixture in an ice bath and acidify to pH 1-2 with concentrated HCl.

-

Extract the aqueous layer with diethyl ether.

-

Combine the organic extracts, wash with brine, and dry over anhydrous Na₂SO₄.

-

Remove the solvent under reduced pressure to yield this compound. Further purification can be achieved by distillation or recrystallization.

-

Caption: Workflow for pKa determination by potentiometric titration.

Spectroscopic Characterization

¹H NMR Spectroscopy (Predicted)

The proton NMR spectrum is expected to show distinct signals for the protons on the cyclobutyl ring and the propanoic acid chain.

-

-COOH Proton: A broad singlet, typically in the range of 10-13 ppm.

-

α-CH₂ Protons: A triplet adjacent to the carbonyl group, expected around 2.2-2.5 ppm.

-

β-CH₂ Protons: A multiplet adjacent to both the α-CH₂ and the cyclobutyl ring, likely in the 1.5-1.8 ppm range.

-

Cyclobutyl Protons: A complex series of multiplets in the upfield region, approximately 1.6-2.2 ppm, due to the puckered nature of the ring and complex spin-spin coupling.

¹³C NMR Spectroscopy (Predicted)

The carbon NMR spectrum will provide information on the number of unique carbon environments.

-

-COOH Carbon: A signal in the downfield region, typically 175-185 ppm.

-

α-CH₂ Carbon: A signal around 30-40 ppm.

-

β-CH₂ Carbon: A signal around 25-35 ppm.

-

Cyclobutyl Carbons: Signals for the methine and methylene carbons of the cyclobutane ring would appear in the range of 20-40 ppm.

Infrared (IR) Spectroscopy (Predicted)

The IR spectrum is a valuable tool for identifying the key functional groups present in the molecule.

-

O-H Stretch (Carboxylic Acid): A very broad absorption band from approximately 2500 to 3300 cm⁻¹, characteristic of the hydrogen-bonded hydroxyl group of a carboxylic acid dimer.

-

C-H Stretch (Aliphatic): Sharp peaks just below 3000 cm⁻¹ (typically 2850-2960 cm⁻¹).

-

C=O Stretch (Carbonyl): A strong, sharp absorption band around 1700-1725 cm⁻¹.

-

C-O Stretch: An absorption in the 1210-1320 cm⁻¹ region.

Mass Spectrometry (Predicted)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule.

-

Molecular Ion (M⁺): A peak at m/z = 128, corresponding to the molecular weight of the compound.

-

Key Fragmentation Patterns:

-

Loss of the carboxyl group (-COOH) leading to a fragment at m/z = 83.

-

McLafferty rearrangement, if sterically feasible, could lead to characteristic neutral losses.

-

Cleavage of the cyclobutyl ring could also produce a series of smaller fragments.

-

Applications in Drug Discovery and Development

The physicochemical properties of this compound make it an attractive scaffold in drug design. Its moderate lipophilicity (predicted LogP of 1.71) suggests a good balance between aqueous solubility and membrane permeability, which is often a desirable trait for orally bioavailable drugs. The cyclobutyl group can serve as a metabolically more stable isostere for other alkyl or aromatic groups, potentially improving the pharmacokinetic profile of a drug candidate. Furthermore, the carboxylic acid handle provides a convenient point for chemical modification, allowing for the synthesis of a variety of derivatives such as esters and amides to modulate activity and properties. For instance, this compound is used in the preparation of substituted oxopyridine derivatives that act as inhibitors of Factor XIa and plasma kallikrein, enzymes involved in the coagulation cascade.

Conclusion

This compound is a molecule with a distinct set of physicochemical characteristics that are of considerable interest to the scientific and drug development communities. This guide has provided a detailed overview of its known and predicted properties, along with robust experimental protocols for their determination. A comprehensive understanding of these parameters is essential for harnessing the full potential of this versatile building block in the rational design and development of new chemical entities with therapeutic applications. The interplay of its structural features and resulting properties underscores the importance of detailed physicochemical characterization in modern medicinal chemistry.

References

- Chemsrc. This compound | CAS#:4415-84-3. [Link]

- Chemistry LibreTexts. 15.3: Physical Properties of Carboxylic Acids. [Link]

Sources

Spectroscopic Data for 3-Cyclobutylpropanoic Acid (NMR, IR, MS)

An In-depth Technical Guide:

Introduction

In the landscape of modern chemical research and pharmaceutical development, the unambiguous structural elucidation of novel molecular entities is a cornerstone of progress. 3-Cyclobutylpropanoic acid (C₇H₁₂O₂), a saturated carboxylic acid featuring a cyclobutyl moiety, presents a valuable case study for the application of core spectroscopic techniques.[1][2] While not a widely commercialized compound, its structure contains distinct features—a strained cycloalkane ring and a flexible carboxylic acid chain—that are well-resolved by Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS).

This technical guide provides a comprehensive analysis of the expected spectroscopic data for this compound. Adopting the perspective of a Senior Application Scientist, this document moves beyond a mere listing of data points. It explains the causality behind experimental choices, interprets the predicted spectral features with authoritative grounding, and provides self-validating protocols for data acquisition. The insights herein are designed to equip researchers, scientists, and drug development professionals with the practical and theoretical knowledge to confidently identify and characterize this molecule and others with similar structural motifs.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Probing the Atomic Framework

NMR spectroscopy is the most powerful tool for determining the carbon-hydrogen framework of an organic molecule. By observing the behavior of atomic nuclei in a magnetic field, we can map out connectivity, determine the chemical environment of each atom, and deduce stereochemical relationships. For this compound, both ¹H and ¹³C NMR are indispensable.

Predicted ¹H NMR Spectrum: Analysis and Interpretation

The proton NMR spectrum provides information on the number of distinct proton environments and their neighboring protons. The structure of this compound suggests a complex spectrum, particularly within the cyclobutyl ring, due to the multiple, similar aliphatic environments.

Methodology for Spectral Prediction: The predicted chemical shifts (δ) are estimated based on established values for analogous structures, including propanoic acid and substituted cycloalkanes.[3][4][5] Multiplicity is determined by the n+1 rule, where 'n' is the number of adjacent, non-equivalent protons.

Table 1: Predicted ¹H NMR Data for this compound

| Proton Label | Chemical Shift (δ, ppm) (Predicted) | Multiplicity | Integration | Rationale for Assignment |

| Hₐ (COOH) | 10.0 - 12.0 | Singlet (broad) | 1H | The acidic proton of a carboxylic acid is highly deshielded and typically appears as a broad singlet far downfield.[6][7] Its chemical shift is concentration-dependent. |

| Hᵦ (-CH₂-COOH) | 2.35 | Triplet | 2H | These protons are alpha to the carbonyl group, which withdraws electron density, shifting them downfield. They are split by the two adjacent H꜀ protons. |

| H꜀ (-CH₂-CH₂) | 1.65 | Quintet | 2H | These methylene protons are adjacent to two protons on one side (Hᵦ) and one proton on the other (Hₑ), but coupling to the ring may simplify this to appear as a quintet or complex multiplet. |

| Hₑ (CH-ring) | 1.90 - 2.10 | Multiplet | 1H | The single methine proton on the cyclobutyl ring is the most substituted aliphatic proton and is expected to be slightly downfield from the other ring protons. |

| Hₔ, Hբ (CH₂-ring) | 1.70 - 1.90 | Multiplet | 6H | The remaining six protons on the cyclobutyl ring exist in multiple, similar chemical environments, leading to a complex, overlapping multiplet. The exact shifts for axial and equatorial-like positions can differ slightly.[8][9] |

Experimental Protocol: ¹H NMR Data Acquisition

-

Sample Preparation: Dissolve ~5-10 mg of this compound in ~0.7 mL of a deuterated solvent (e.g., CDCl₃). Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).

-

Instrument Setup: Utilize a 400 MHz (or higher) NMR spectrometer.

-

Acquisition Parameters:

-

Pulse Program: Standard single-pulse (zg30).

-

Acquisition Time: ~3-4 seconds.

-

Relaxation Delay (d1): 2 seconds.

-

Number of Scans: 16 (adjust for sample concentration).

-

-

Processing: Apply a Fourier transform to the Free Induction Decay (FID), phase correct the spectrum, and calibrate the chemical shift scale to the TMS signal. Integrate all signals.

Predicted ¹³C NMR Spectrum: Analysis and Interpretation

The ¹³C NMR spectrum reveals the number of unique carbon environments in the molecule. Given the symmetry of the cyclobutyl ring, some carbons may be chemically equivalent.

Table 2: Predicted ¹³C NMR Data for this compound

| Carbon Label | Chemical Shift (δ, ppm) (Predicted) | Rationale for Assignment |

| C₁ (C=O) | 178 - 182 | The carbonyl carbon of a saturated carboxylic acid is significantly deshielded and appears in this characteristic downfield region.[6][7][10] |

| C₂ (-CH₂-COOH) | 34 - 38 | This carbon is alpha to the carbonyl and experiences a moderate downfield shift. |

| C₃ (-CH₂-CH₂) | 30 - 34 | A standard aliphatic methylene carbon. |

| C₄ (CH-ring) | 35 - 40 | The methine carbon on the ring, being the most substituted, will be slightly downfield compared to the methylene carbons of the ring. |

| C₅, C₇ (CH₂-ring) | 28 - 32 | These two methylene carbons are equivalent due to the plane of symmetry through the C₄-C₆ axis of the ring. |

| C₆ (CH₂-ring) | 18 - 22 | This methylene carbon is furthest from the substituent and is expected to be the most upfield of the ring carbons. |

Experimental Protocol: ¹³C NMR Data Acquisition

-

Sample Preparation: Use the same sample prepared for ¹H NMR.

-

Instrument Setup: Utilize the same NMR spectrometer.

-

Acquisition Parameters:

-

Pulse Program: Standard proton-decoupled ¹³C experiment (e.g., zgpg30).

-

Spectral Width: 0 - 220 ppm.

-

Relaxation Delay (d1): 2 seconds.

-

Number of Scans: 1024 or more (as ¹³C has a low natural abundance).

-

-

Processing: Apply Fourier transform, phase correction, and baseline correction. Calibrate the spectrum using the solvent signal (e.g., CDCl₃ at δ 77.16 ppm).

NMR Visualization

Caption: Molecular structure of this compound with atom labeling for NMR assignments.

Infrared (IR) Spectroscopy: Identifying Functional Groups

IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations (stretching and bending).

Predicted IR Absorption Bands: Analysis and Interpretation

The IR spectrum of this compound is expected to be dominated by features characteristic of a carboxylic acid and C-H bonds.[11][12]

Table 3: Predicted IR Absorption Data for this compound

| Wavenumber (cm⁻¹) (Predicted) | Vibration Type | Intensity | Rationale for Assignment |

| 2500 - 3300 | O-H stretch (Carboxylic Acid) | Strong, Very Broad | This extremely broad absorption is the hallmark of a hydrogen-bonded carboxylic acid dimer.[6][7][13] |

| 2850 - 2960 | C-H stretch (Aliphatic) | Strong, Sharp | These sharp peaks, often superimposed on the broad O-H band, correspond to the stretching of sp³ C-H bonds in the cyclobutyl and propyl moieties. |

| 1700 - 1725 | C=O stretch (Carboxylic Acid) | Strong, Sharp | The carbonyl stretch in a saturated, dimerized carboxylic acid is very intense and appears in this region.[11] |

| 1210 - 1320 | C-O stretch | Medium | This absorption corresponds to the stretching of the carbon-oxygen single bond in the carboxylic acid group.[11] |

| 910 - 950 | O-H bend (Out-of-plane) | Medium, Broad | This broad absorption is another characteristic feature of carboxylic acid dimers.[11] |

Experimental Protocol: Attenuated Total Reflectance (ATR) IR Spectroscopy

-

Sample Preparation: Place a single drop of neat liquid this compound (or a small amount of solid) directly onto the ATR crystal (typically diamond or germanium).

-

Instrument Setup: Use a Fourier-Transform Infrared (FTIR) spectrometer equipped with an ATR accessory.

-

Acquisition:

-

Collect a background spectrum of the clean, empty ATR crystal.

-

Apply the sample and lower the pressure arm to ensure good contact.

-

Collect the sample spectrum. Typically, 16-32 scans are co-added at a resolution of 4 cm⁻¹.

-

-

Processing: The instrument software automatically ratios the sample spectrum against the background spectrum to generate the final absorbance or transmittance spectrum.

IR Visualization

Caption: Key IR vibrational modes for this compound.

Mass Spectrometry (MS): Determining Molecular Weight and Formula

Mass spectrometry provides the molecular weight and, with high resolution, the molecular formula of a compound. The fragmentation pattern observed offers valuable clues about the molecule's structure.

Predicted Mass Spectrum: Analysis of Fragmentation Patterns

For this compound (Molecular Weight: 128.17 g/mol ), Electron Ionization (EI) is a common technique that will induce fragmentation.

Table 4: Predicted Key Fragments in the EI Mass Spectrum

| m/z (mass-to-charge) | Ion Structure / Identity | Rationale for Formation |

| 128 | [C₇H₁₂O₂]⁺˙ | The molecular ion (M⁺˙). Its presence confirms the molecular weight. |

| 111 | [M - OH]⁺ | Loss of the hydroxyl radical (·OH, 17 Da) is a characteristic primary fragmentation for carboxylic acids.[7] |

| 83 | [M - COOH]⁺ or [C₆H₁₁]⁺ | Loss of the entire carboxyl group (·COOH, 45 Da) results in the cyclobutylethyl cation. |

| 73 | [CH₂CH₂COOH]⁺ | Cleavage of the bond between the propyl chain and the cyclobutyl ring (alpha-cleavage). |

| 69 | [C₅H₉]⁺ | A common fragment from the cyclobutyl ring itself after initial fragmentation. |

| 45 | [COOH]⁺ | The carboxyl cation itself, a very common and characteristic fragment for this functional group. |

Experimental Protocol: Electron Ionization (EI) Mass Spectrometry

-

Sample Introduction: Introduce a dilute solution of the sample in a volatile solvent (e.g., methanol or dichloromethane) via direct infusion or through a gas chromatograph (GC-MS).

-

Ionization: In the EI source, the sample is bombarded with high-energy electrons (~70 eV), causing ionization and fragmentation.

-

Mass Analysis: The resulting ions are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer), which separates them based on their mass-to-charge ratio (m/z).

-

Detection: Ions are detected, and the signal is processed to generate a mass spectrum, which plots relative ion abundance versus m/z.

MS Visualization

Caption: Predicted primary fragmentation pathway for this compound in EI-MS.

Conclusion

The structural characterization of this compound is reliably achieved through a synergistic application of NMR, IR, and MS. NMR spectroscopy provides a definitive map of the C-H framework, IR spectroscopy confirms the presence of the critical carboxylic acid functional group through its distinct vibrational modes, and mass spectrometry verifies the molecular weight while offering corroborating structural evidence through predictable fragmentation pathways. The predicted data and protocols detailed in this guide form a robust framework for the empirical analysis of this compound, empowering researchers to validate its synthesis and explore its potential applications with a high degree of confidence.

References

- University of Michigan, Department of Chemistry. IR Spectroscopy Tutorial: Carboxylic Acids. [Link]

- Chemistry LibreTexts. 20.8: Spectroscopy of Carboxylic Acids and Nitriles. [Link]

- Chemistry LibreTexts. 12.2: Spectroscopic Properties of Cyclohexanes. [Link]

- YouTube. Carboxylic Acids and Infrared (IR) Spectroscopy (GCSE Chemistry). [Link]

- Oregon State University. Spectroscopy of Carboxylic Acids. [Link]

- YouTube.

- Human Metabolome Database. 13C NMR Spectrum (1D, 300 MHz, D2O, predicted) (HMDB0030052). [Link]

- Doc Brown's Chemistry. C6H12 cyclohexane low high resolution 1H proton nmr spectrum. [Link]

- YouTube. Draw the 1H NMR Spectrum for Cyclohexane (C6H12). [Link]

- ResearchG

- Human Metabolome Database. 13C NMR Spectrum (1D, 125 MHz, H2O, experimental) (HMDB0000237). [Link]

- Chemistry LibreTexts. Structure Determination of Alkanes Using 13C-NMR and H-NMR. [Link]

- ResearchGate. How to Read and Interpret 1H-NMR and 13C-NMR Spectrums. [Link]

- Organic Chemistry Data. NMR Spectroscopy :: 13C NMR Chemical Shifts. [Link]

- Organic Chemistry Data. NMR Spectroscopy :: 1H NMR Chemical Shifts. [Link]

- PubChem. This compound. [Link]

- Human Metabolome Database. 1H NMR Spectrum (1D, 500 MHz, H2O, experimental) (HMDB0000237). [Link]

- Human Metabolome Database. 1H NMR Spectrum (1D, D2O, experimental) (HMDB0000237). [Link]

- PubChem. This compound. [Link]

- Doc Brown's Chemistry. mass spectrum of propanoic acid. [Link]

- NIST WebBook. 3-Phenylbutyric acid. [Link]

- Doc Brown's Chemistry. infrared spectrum of propanoic acid. [Link]

- FooDB. Showing Compound 3-Phenylpropanoic acid (FDB008271). [Link]

- Doc Brown's Chemistry. database IR spectra INFRARED SPECTROSCOPY. [Link]

- Doc Brown's Chemistry. Introductory note on the 13C NMR spectrum of propanoic acid. [Link]

- University of Calgary. Ch13 - Sample IR spectra. [Link]

Sources

- 1. PubChemLite - this compound (C7H12O2) [pubchemlite.lcsb.uni.lu]

- 2. This compound | C7H12O2 | CID 13155029 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. C6H12 cyclohexane low high resolution 1H proton nmr spectrum of analysis interpretation of chemical shifts ppm spin spin line splitting H-1 cyclohexane 1-H nmr doc brown's advanced organic chemistry revision notes [docbrown.info]

- 4. Human Metabolome Database: 1H NMR Spectrum (1D, 500 MHz, H2O, experimental) (HMDB0000237) [hmdb.ca]

- 5. Human Metabolome Database: 1H NMR Spectrum (1D, D2O, experimental) (HMDB0000237) [hmdb.ca]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. Spectroscopy of Carboxylic Acids [sites.science.oregonstate.edu]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. m.youtube.com [m.youtube.com]

- 10. 13C nmr spectrum of propanoic acid C3H6O2 CH3CH2COOH analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of propionic acid C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]

- 11. orgchemboulder.com [orgchemboulder.com]

- 12. youtube.com [youtube.com]

- 13. infrared spectrum of propanoic acid C3H6O2 CH3CH2COOH prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of propionic acid image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

CAS number 4415-84-3 properties and suppliers

An In-Depth Technical Guide to 3-Cyclobutylpropanoic Acid (CAS 4415-84-3) for Advanced Research and Pharmaceutical Development

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of this compound (CAS No. 4415-84-3), a crucial building block for medicinal chemists and researchers in drug development. We will delve into its fundamental properties, applications, and practical considerations for its use in the laboratory, with a focus on its role in the synthesis of novel therapeutics.

Compound Identification and Core Properties

This compound, also known by its IUPAC name Cyclobutanepropanoic Acid, is a carboxylic acid featuring a cyclobutane ring. This structural motif is of significant interest in medicinal chemistry, as the strained cyclobutane ring can impart unique conformational constraints and metabolic properties to drug candidates.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 4415-84-3 | [1][2] |

| Molecular Formula | C₇H₁₂O₂ | [1][2][3] |

| Molecular Weight | 128.17 g/mol | [1][2][3] |

| Density | 1.1 ± 0.1 g/cm³ | [3] |

| Boiling Point | 227.6 ± 8.0 °C at 760 mmHg | [3] |

| Flash Point | 112.0 ± 9.8 °C | [3] |

| LogP | 1.71 | [3] |

| PSA | 37.30000 | [3] |

| Index of Refraction | 1.480 | [3] |

The Strategic Importance in Drug Discovery: A Key Building Block for Anticoagulants

The primary application of this compound within the pharmaceutical landscape is its use as a key intermediate in the synthesis of advanced therapeutic agents. Notably, it is instrumental in the preparation of substituted oxopyridine derivatives that function as inhibitors of Factor XIa and plasma kallikrein.[1]

Mechanistic Insight: Targeting the Coagulation Cascade

Factor XIa and plasma kallikrein are serine proteases that play significant roles in the intrinsic pathway of the blood coagulation cascade. Inhibition of these enzymes is a modern therapeutic strategy for the development of novel anticoagulants. Unlike traditional blood thinners that can have a narrow therapeutic window and significant bleeding risks, targeting these specific factors offers the potential for potent antithrombotic effects with a reduced risk of hemorrhage. The unique structural contribution of the cyclobutyl group from this compound can enhance binding affinity and selectivity for the active sites of these enzymes.

Below is a conceptual diagram illustrating the role of inhibitors derived from this compound in the coagulation pathway.

Caption: Synthesis and Therapeutic Target of this compound Derivatives.

Hypothetical Experimental Protocol: Synthesis of an Amide Intermediate

To illustrate the utility of this compound, the following section provides a representative, step-by-step protocol for its conversion into an amide, a common step in the synthesis of more complex molecules like the oxopyridine inhibitors.

Objective: To synthesize N-benzyl-3-cyclobutylpropanamide from this compound.

Causality: This protocol details a standard amide coupling reaction. The carboxylic acid is first activated to a more reactive species (an acid chloride in this case) to facilitate nucleophilic attack by the amine. This is a foundational reaction in organic and medicinal chemistry.

Materials:

-

This compound (CAS 4415-84-3)

-

Thionyl chloride (SOCl₂)

-

Dichloromethane (DCM), anhydrous

-

Benzylamine

-

Triethylamine (TEA)

-

Saturated sodium bicarbonate solution

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Standard laboratory glassware, magnetic stirrer, and fume hood.

Workflow Diagram:

Caption: Workflow for N-benzyl-3-cyclobutylpropanamide Synthesis.

Procedure:

-

Activation: In a fume hood, dissolve this compound (1.0 eq) in anhydrous dichloromethane (DCM). Cool the solution to 0°C in an ice bath. Add thionyl chloride (1.2 eq) dropwise.

-

Reaction: Allow the mixture to warm to room temperature and stir for 2 hours. The reaction progress can be monitored by TLC.

-

Work-up: Concentrate the reaction mixture under reduced pressure to remove excess thionyl chloride. Re-dissolve the crude acid chloride in anhydrous DCM. In a separate flask, dissolve benzylamine (1.1 eq) and triethylamine (1.5 eq) in anhydrous DCM. Add the acid chloride solution dropwise to the amine solution at 0°C.

-

Isolation: Allow the reaction to stir overnight at room temperature. Quench the reaction by adding water. Transfer the mixture to a separatory funnel and wash sequentially with saturated sodium bicarbonate solution and brine.

-

Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo. The crude product can be purified by flash column chromatography on silica gel.

Safety, Handling, and Storage

As a laboratory chemical, this compound requires careful handling.

-

Hazard Class: It is classified as an irritant.[1]

-

Personal Protective Equipment (PPE): Always wear safety glasses, a lab coat, and chemical-resistant gloves when handling this compound. All work should be conducted in a well-ventilated fume hood.

-

Handling: Avoid inhalation of dust or vapors. Avoid contact with skin and eyes.

-

Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.

Sourcing and Procurement

This compound is available from a variety of chemical suppliers who specialize in providing building blocks for research and development. When sourcing this material, it is crucial to consider purity, available quantities, and lead times.

Table 2: Selected Suppliers of this compound (CAS 4415-84-3)

| Supplier | Website | Notes |

| AK Scientific Inc. | Offers various quantities from 100mg to 1g.[4] | |

| Amadis Chemical | Listed as a supplier on ChemicalBook.[1] | |

| BOC Sciences | Specializes in small molecule synthesis and characterization.[] | |

| ChemicalBook | A platform listing multiple suppliers.[1] | |

| Santa Cruz Biotechnology | A biochemical supplier for proteomics research.[2] | |

| Tyger Scientific Inc. | [Link] | Lists the compound as in-stock.[6][7] |

| Win-Win Chemical Co., Ltd. | [Link] | Focuses on R&D and custom synthesis.[1][8] |

References

- This compound | CAS#:4415-84-3 | Chemsrc. Chemsrc. [Link]

- Ethyl 3-aminocrotonate | C6H11NO2 | CID 637551 - PubChem.

- Ethyl 3-amino crotonate - Godavari Biorefineries Ltd. Godavari Biorefineries Ltd. [Link]

- Ethyl 3-Aminocrotonate: A Key Pharmaceutical Intermediate and Its Applic

- More Products - Tyger Scientific Inc. Tyger Scientific Inc. [Link]

- This compound cas no. 4415-84-3 98%. LookChem. [Link]

- Productdetails- - Fondchem. Fondchem. [Link]

- Ethyl 3-aminocroton

- 5-METHYLHEXANOIC ACID (1330-19-4, 628-46-6) - Chemchart. Chemchart. [Link]

- Cyclobutanepropanoic acid - 4415-84-3 - Tyger Scientific Inc. Tyger Scientific Inc. [Link]

- US7002038B2 - Method for producing 3-amino-4,4,4-trifluorocrotonic acid esters - Google Patents.

- Systematic study on acylation of methyl 3-aminocrotonate with acid chlorides of aliphatic, arom

- Safety D

- Quaternium 15 | C9H16Cl2N4 | CID 20011 - PubChem.

Sources

- 1. 4415-84-3 | CAS DataBase [chemicalbook.com]

- 2. scbt.com [scbt.com]

- 3. This compound | CAS#:4415-84-3 | Chemsrc [chemsrc.com]

- 4. Search Results - AK Scientific [aksci.com]

- 6. tygersci.com [tygersci.com]

- 7. tygersci.com [tygersci.com]

- 8. This compound cas no. 4415-84-3 98%, CasNo.4415-84-3 Win-Win chemical Co.Ltd China (Mainland) [huang.lookchem.com]

The Cyclobutane Scaffold: A Privileged Motif in Modern Therapeutics

A Technical Guide for Drug Development Professionals

Abstract

The cyclobutane ring, once considered a mere synthetic curiosity due to its inherent ring strain, has emerged as a cornerstone in modern medicinal chemistry. Its unique stereochemical and conformational properties offer a powerful tool for drug designers to navigate the complexities of biological space. The puckered, three-dimensional structure of the cyclobutane motif provides a rigid scaffold that can improve metabolic stability, fine-tune ligand-receptor interactions, and serve as a bioisosteric replacement for less favorable chemical groups.[1][2][3][4] This guide provides an in-depth exploration of the therapeutic applications of cyclobutane derivatives, focusing on their established roles and future potential in oncology, virology, and inflammatory diseases. We will delve into the mechanisms of action, present key quantitative data, and provide detailed experimental protocols to equip researchers with the foundational knowledge required to leverage this versatile scaffold in their drug discovery programs.

The Unique Physicochemical Landscape of the Cyclobutane Ring

The therapeutic utility of the cyclobutane ring is rooted in its distinct structural characteristics. With a strain energy of approximately 26.3 kcal/mol, it is the second most strained saturated monocarbocycle.[5] This strain, however, does not render it overly reactive; instead, it imparts a unique, non-planar or "puckered" conformation.[1] This three-dimensionality is a key asset in an era of drug discovery focused on "escaping flatland," moving away from planar, aromatic structures towards molecules with higher sp³ character, a feature often correlated with higher clinical success rates.[3][6]

Key properties of the cyclobutane scaffold include:

-

Conformational Rigidity: The ring's rigidity helps to lock bioactive conformations, reducing the entropic penalty upon binding to a biological target and potentially increasing potency.[1][6]

-

Metabolic Stability: As a saturated carbocycle, it is generally less susceptible to oxidative metabolism compared to electron-rich aromatic systems, which can lead to an improved pharmacokinetic profile.[3]

-

Bioisosterism: The cyclobutane moiety can serve as a bioisostere for other chemical groups. It can replace alkenes to prevent cis/trans isomerization, substitute larger cyclic systems, or act as a non-planar replacement for phenyl rings, often improving solubility and metabolic stability.[1][3]

-

Vectorial Orientation: The defined stereochemistry of substituted cyclobutanes allows for precise orientation of pharmacophoric groups into a protein's binding pocket.[1]

Application in Oncology: The Carboplatin Paradigm

The most prominent clinical success of a cyclobutane-containing drug is Carboplatin, a second-generation platinum-based anticancer agent.[7][8] It is widely used in the treatment of various cancers, including ovarian, lung, and testicular cancers.[7][9]

Mechanism of Action

Carboplatin's mechanism mirrors that of its predecessor, cisplatin, but with a different kinetic and toxicity profile. Its central platinum atom is chelated by a 1,1-cyclobutanedicarboxylate ligand.[9] This bidentate dicarboxylate ligand makes Carboplatin less reactive and more stable in the bloodstream compared to cisplatin, contributing to its reduced nephrotoxicity.[7][10]

Once inside the cell, where the chloride concentration is lower, the cyclobutanedicarboxylate ligand undergoes hydrolysis in a process known as aquation.[9][10] This generates a reactive, positively charged platinum species that readily interacts with nucleophilic sites on DNA, primarily the N7 position of guanine and adenine bases.[9] This binding results in the formation of intra- and inter-strand DNA cross-links.[11][12] These DNA adducts distort the double helix, inhibiting DNA replication and transcription, which ultimately triggers cell cycle arrest and apoptosis (programmed cell death).[9][12]

Figure 1: Mechanism of Action of Carboplatin.

Pharmacokinetic Profile

The cyclobutane dicarboxylate ligand significantly influences Carboplatin's pharmacokinetics, rendering it more stable and reducing its rate of clearance compared to cisplatin.

| Parameter | Value | Reference |

| Plasma Protein Binding | 29% initially, rising to 85-89% (irreversible) after 24h | [11] |

| Half-life (Free Platinum) | Biphasic: ~90 minutes (initial phase), ~6 hours (later phase) | [11] |

| Excretion | Primarily renal; 50-70% excreted in urine within 24 hours | [11][12] |

| Dose-Limiting Toxicity | Myelosuppression (bone marrow suppression) | [7][12] |

Experimental Protocol: Cell Viability (MTT) Assay

This protocol outlines a standard method to assess the cytotoxic effect of Carboplatin on a cancer cell line (e.g., A549, human lung carcinoma).

-

Cell Seeding: Plate A549 cells in a 96-well plate at a density of 5,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C, 5% CO₂.

-

Compound Treatment: Prepare serial dilutions of Carboplatin in culture medium (e.g., 0, 10, 25, 50, 100, 200 µM). Remove the old medium from the wells and add 100 µL of the corresponding Carboplatin dilution or vehicle control.

-

Incubation: Incubate the plate for 48-72 hours at 37°C, 5% CO₂.

-

MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well. Incubate for 4 hours at 37°C. Viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to purple formazan crystals.

-

Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals. Mix gently by pipetting.

-

Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control. Plot the viability against the log of Carboplatin concentration to determine the IC₅₀ (the concentration that inhibits 50% of cell growth).

Antiviral Potential of Cyclobutane Nucleoside Analogues

The conformational rigidity of the cyclobutane ring makes it an attractive scaffold for designing carbocyclic nucleoside analogues, which are a cornerstone of antiviral therapy. These molecules mimic natural nucleosides but lack the 3'-hydroxyl group on the sugar moiety, which is replaced by the cyclobutane ring.[13]

General Mechanism of Action

-

Cellular Uptake & Activation: The cyclobutane nucleoside analogue enters the host cell.

-

Phosphorylation: It is sequentially phosphorylated by host or viral kinases to its active triphosphate form.

-

Inhibition/Termination: The triphosphate form competes with natural deoxynucleoside triphosphates (dNTPs) for binding to the viral DNA polymerase. Its incorporation into the growing viral DNA chain leads to chain termination because it lacks the necessary 3'-hydroxyl group for the addition of the next nucleotide.

While some synthesized cyclobutane analogues of the antiviral A-5021 were found to be inactive against herpesvirus, the underlying principle remains a valid strategy in antiviral drug design.[14] The development of compounds like Lubocavir has shown that cyclobutane-containing nucleosides can possess interesting antiviral properties.[13][15]

Figure 2: General Experimental Workflow for Antiviral Screening.

Cyclobutanes as Modulators of Inflammatory Pathways

Chronic inflammation underlies a multitude of diseases, and the Janus kinase (JAK) family of enzymes represents a critical therapeutic target.[5] Cyclobutane derivatives have emerged as potent and selective JAK inhibitors.

Mechanism of Action: JAK-STAT Pathway Inhibition

The JAK-STAT signaling pathway is a primary route for cytokine signaling. Upon cytokine binding to its receptor, associated JAKs are activated and phosphorylate each other. They then phosphorylate the receptor, creating docking sites for Signal Transducer and Activator of Transcription (STAT) proteins. STATs are phosphorylated, dimerize, and translocate to the nucleus to regulate the expression of inflammatory genes.

Medicinal chemistry efforts have shown that a cis-1,3-cyclobutane diamine linker can be a highly effective scaffold for developing selective JAK1 inhibitors, such as PF-04965842.[5] The cyclobutane ring positions the key pharmacophore groups in an optimal orientation for binding to the enzyme's active site, providing both high potency and selectivity over other JAK family members.[5]

Figure 3: Inhibition of the JAK-STAT Signaling Pathway.

The Biological Relevance of Cyclobutane Pyrimidine Dimers (CPDs)

Beyond synthetic drugs, the cyclobutane ring is fundamentally important in molecular biology as a form of DNA damage. Exposure to ultraviolet (UV) radiation, particularly UVB, can induce a [2+2] photocycloaddition reaction between adjacent pyrimidine bases (thymine or cytosine) in a DNA strand.[16][17] This creates a Cyclobutane Pyrimidine Dimer (CPD) , the most common type of UV-induced DNA lesion.[16][18]

These CPDs form a rigid cyclobutane ring that kinks the DNA backbone, disrupting the structure of the double helix.[19] This distortion blocks the progression of DNA polymerase and RNA polymerase, thereby inhibiting replication and transcription.[9][19] If left unrepaired, these lesions are highly mutagenic and are a leading cause of skin cancer.[8][20]

Fortunately, cells have evolved repair mechanisms. In most organisms, the enzyme photolyase can directly reverse the damage in a light-dependent reaction.[8][20][21] Placental mammals, including humans, lack photolyase and must rely on the more complex nucleotide excision repair (NER) pathway to remove the CPD-containing segment of DNA.[22][23]

Figure 4: Formation and Fate of Cyclobutane Pyrimidine Dimers.

Conclusion and Future Outlook

The cyclobutane scaffold is far more than a simple four-membered ring; it is a validated and powerful component in the medicinal chemist's toolkit. Its applications span from the life-saving efficacy of Carboplatin in oncology to its role as a key structural element in next-generation kinase and viral polymerase inhibitors. The inherent properties of the cyclobutane ring—its conformational rigidity, metabolic stability, and ability to project substituents into three-dimensional space—directly address many of the challenges in modern drug design. As synthetic methodologies for creating complex, substituted cyclobutanes become more advanced, we can anticipate the emergence of new and innovative therapeutics that leverage the unique advantages of this remarkable scaffold.[6][24][25]

References

- Carboplatin Pharmacology. (n.d.). News-Medical.Net.

- Carboplatin: Mechanism of Action, Adverse Effects, Contraindications, and Dosing. (n.d.). Urology Textbook.

- de F V C, L. A., de Cássia R, G., & Leite, A. (2013). Carboplatin: molecular mechanisms of action associated with chemoresistance.Brazilian Journal of Pharmaceutical Sciences.

- Wang, M., & Lu, P. (2018). Contemporary synthesis of bioactive cyclobutane natural products.Organic & Biomolecular Chemistry.

- Carboplatin. (n.d.). Wikipedia.

- What is the mechanism of Carboplatin? (2024). Patsnap Synapse.

- Mihigo, E., et al. (2022). Cyclobutanes in Small-Molecule Drug Candidates.ChemMedChem.

- Mihigo, E., et al. (2022). Cyclobutanes in Small-Molecule Drug Candidates.ChemMedChem.

- Ullah, S., & Ganesan, A. (2014). Cyclobutane-Containing Alkaloids: Origin, Synthesis, and Biological Activities.Molecules.

- Liu, Z., et al. (2011). Dynamics and mechanism of cyclobutane pyrimidine dimer repair by DNA photolyase.Proceedings of the National Academy of Sciences.

- Examples of 1,2‐disubsituted cyclobutanes in clinical trials... (n.d.). ResearchGate.

- Worrell, B. T., et al. (2022). Bicyclobutanes: from curiosities to versatile reagents and covalent warheads.Chemical Science.

- You, Y. H., et al. (2001). Cyclobutane pyrimidine dimers are responsible for the vast majority of mutations induced by UVB irradiation in mammalian cells.The Journal of Biological Chemistry.

- Onishi, T., & Tsuji, T. (2001). Synthesis of cyclobutane analogues of the antiviral cyclopropane nucleoside A-5021.Nucleosides, Nucleotides & Nucleic Acids.

- Fernández, F., et al. (2001). MODIFIED CYCLOBUTANE CARBONUCLEOSIDES: SYNTHESIS AND EVALUATION OF THEIR ANTIVIRAL ACTIVITY.Nucleosides, Nucleotides & Nucleic Acids.

- Zhang, X., et al. (2020). Recent advances in the total synthesis of cyclobutane-containing natural products.Organic Chemistry Frontiers.

- Synthesis, Antiviral Evaluation, and Computational Studies of Cyclobutane and Cyclobutene L-Nucleoside Analogues. (n.d.). ResearchGate.

- Lee, S. H., et al. (2000). Repair of UV-induced Cyclobutane Pyrimidine Dimers in Human Mitochonrial DNA-less Cells.Journal of Radiation Protection and Research.

- Liu, Z., et al. (2011). Dynamics and mechanism of cyclobutane pyrimidine dimer repair by DNA photolyase.Proceedings of the National Academy of Sciences of the United States of America.

- Ullah, S., & Ganesan, A. (2014). Cyclobutane-Containing Alkaloids: Origin, Synthesis, and Biological Activities.Molecules.

- Cyclobutane-containing scaffolds in bioactive small molecules. (n.d.). ResearchGate.

- Jans, J., et al. (2000). Enhanced Repair of Cyclobutane Pyrimidine Dimers and Improved UV Resistance in Photolyase Transgenic Mice.The EMBO Journal.

- Fernández, F., et al. (2001). MODIFIED CYCLOBUTANE CARBONUCLEOSIDES: SYNTHESIS AND EVALUATION OF THEIR ANTIVIRAL ACTIVITY.Taylor & Francis Online.

- Foley, D. J., et al. (2019). Puckering the Planar Landscape of Fragments: Design and Synthesis of a 3D Cyclobutane Fragment Library.ChemMedChem.

- Mihigo, E., et al. (2022). Cyclobutanes in Small-Molecule Drug Candidates.Radboud Repository.

- Song, S.-J., & Xiao, X. (2022). [2 + 2]-Cycloaddition-derived cyclobutane natural products: structural diversity, sources, bioactivities, and biomimetic syntheses.Natural Product Reports.

- Cyclobutane. (n.d.). Wikipedia.

- Mihigo, E., et al. (2022). Cyclobutanes in Small-Molecule Drug Candidates.Semantic Scholar.

- Investigation of the Antioxidant and Antitumour Properties of Some Cyclobutane Ring Containing 2,5- Thiophene Diacyl Compounds. (2021). ResearchGate.

- Cyclobutane – Knowledge and References. (n.d.). Taylor & Francis.

- Enantiomerically Pure Cyclobutane Derivatives and Their Use in Organic Synthesis. (n.d.). ResearchGate.

- Chear, N. J. Y., et al. (2021). Anti-Inflammatory Effects of Phytochemical Components of Clinacanthus nutans.Molecules.

Sources

- 1. Cyclobutanes in Small-Molecule Drug Candidates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Puckering the Planar Landscape of Fragments: Design and Synthesis of a 3D Cyclobutane Fragment Library - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. Cyclobutanes in Small‐Molecule Drug Candidates | Semantic Scholar [semanticscholar.org]

- 5. Cyclobutanes in Small‐Molecule Drug Candidates - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Carboplatin - Wikipedia [en.wikipedia.org]

- 8. Cyclobutane - Wikipedia [en.wikipedia.org]

- 9. scielo.br [scielo.br]

- 10. What is the mechanism of Carboplatin? [synapse.patsnap.com]

- 11. news-medical.net [news-medical.net]

- 12. urology-textbook.com [urology-textbook.com]

- 13. tandfonline.com [tandfonline.com]

- 14. Synthesis of cyclobutane analogues of the antiviral cyclopropane nucleoside A-5021 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. tandfonline.com [tandfonline.com]

- 16. Cyclobutane-Containing Alkaloids: Origin, Synthesis, and Biological Activities [openmedicinalchemistryjournal.com]

- 17. repository.ubn.ru.nl [repository.ubn.ru.nl]

- 18. Cyclobutane pyrimidine dimers are responsible for the vast majority of mutations induced by UVB irradiation in mammalian cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. taylorandfrancis.com [taylorandfrancis.com]

- 20. pnas.org [pnas.org]

- 21. Scholarly Article or Book Chapter | Dynamics and mechanism of cyclobutane pyrimidine dimer repair by DNA photolyase | ID: ff365d519 | Carolina Digital Repository [cdr.lib.unc.edu]

- 22. Repair of UV-induced Cyclobutane Pyrimidine Dimers in Human Mitochonrial DNA-less Cells -Journal of Photoscience | Korea Science [koreascience.kr]

- 23. Enhanced repair of cyclobutane pyrimidine dimers and improved UV resistance in photolyase transgenic mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. Recent advances in the total synthesis of cyclobutane-containing natural products - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]

- 25. researchgate.net [researchgate.net]

An In-depth Technical Guide to 3-Cyclobutylpropanoic Acid: Structural Analogs and Derivatives in Drug Discovery

Abstract

The cyclobutane moiety, a motif once considered a synthetic curiosity, is now recognized as a valuable scaffold in modern medicinal chemistry.[1] Its unique three-dimensional, puckered structure offers a compelling alternative to more traditional, planar ring systems.[2] The cyclobutane ring can enhance metabolic stability, improve pharmacokinetic properties, and provide conformational restriction to lock bioactive molecules into their optimal orientation for target engagement.[1][3] This guide delves into the chemical and biological landscape of 3-cyclobutylpropanoic acid, a versatile building block for creating novel chemical entities. We will explore its synthesis, strategies for derivatization, and its application in the design of targeted therapeutics. As a central case study, we will examine the structure-activity relationships (SAR) of cyclobutane-based carboxamides as potent antagonists for the Transient Receptor Potential Vanilloid 1 (TRPV1) channel, a key target in pain signaling. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage the unique properties of strained ring systems in their discovery programs.

The this compound Core: A Scaffold for Innovation

The this compound core combines two key structural features: a strained four-membered carbocycle and a flexible carboxylic acid chain. This combination provides an excellent starting point for library synthesis and lead optimization.

-

The Cyclobutane Ring: Unlike conformationally mobile alkanes or rigid aromatic rings, the cyclobutane ring exists in a puckered conformation.[2] This inherent three-dimensionality allows for precise spatial positioning of substituents, which is critical for optimizing interactions within a biological target's binding pocket. Its relative chemical inertness and stability against metabolic degradation make it an attractive isostere for other groups, such as alkenes or larger cyclic systems.[1]

-

The Propanoic Acid Moiety: The carboxylic acid group is a versatile chemical handle. It can act as a key pharmacophoric feature, forming hydrogen bonds or ionic interactions with receptor residues. Furthermore, it serves as a primary point for derivatization into esters, amides (carboxamides), and other functional groups, enabling the systematic exploration of chemical space and the fine-tuning of physicochemical properties like solubility, permeability, and protein binding.

Synthetic Strategies and Derivatization

The successful application of this scaffold hinges on robust and scalable synthetic methodologies. The overall strategy involves the synthesis of the core acid followed by functional group manipulation to generate diverse analogs.

Synthesis of the Core Scaffold: this compound

While numerous methods exist for forming cyclobutane rings, a practical approach for generating the target acid can be adapted from established malonic ester synthesis and subsequent elaboration. A plausible and efficient pathway is outlined below.

Protocol 1: Synthesis of Cyclobutanecarboxylic Acid (Intermediate)

This protocol is adapted from the procedure for preparing 1,1-cyclobutanedicarboxylic acid and its subsequent decarboxylation.[4]

-

Step 1: Synthesis of Diethyl 1,1-cyclobutanedicarboxylate: In a round-bottom flask equipped with a reflux condenser, dissolve sodium metal in absolute ethanol to prepare sodium ethoxide. Add diethyl malonate dropwise, followed by 1,3-dibromopropane. Reflux the mixture until the reaction is complete (monitored by TLC).

-

Step 2: Hydrolysis: After cooling, add a solution of potassium hydroxide in ethanol and reflux for 2 hours to hydrolyze the esters.[4] Remove the ethanol by distillation.

-

Step 3: Isolation of Dicarboxylic Acid: Dissolve the residue in hot water and acidify with concentrated hydrochloric acid. Upon cooling, the 1,1-cyclobutanedicarboxylic acid will precipitate. Filter and dry the solid.

-

Step 4: Decarboxylation: Place the dried dicarboxylic acid in a distillation flask. Heat the flask in an oil bath to 160–170°C. Carbon dioxide will evolve. After gas evolution ceases, raise the bath temperature to 210-220°C and collect the distilled cyclobutanecarboxylic acid.[4][5]

From cyclobutanecarboxylic acid, standard functional group transformations (reduction to the alcohol, conversion to the bromide, and another malonic ester synthesis) can be employed to yield the final this compound.

Derivatization via Amide Coupling

The carboxylic acid provides a convenient anchor point for diversification. Amide bond formation is a cornerstone of medicinal chemistry, allowing for the introduction of a vast array of chemical groups to probe for favorable interactions with a biological target.

Protocol 2: General Procedure for Amide Synthesis

-

Activation: Dissolve this compound (1.0 eq) in an anhydrous aprotic solvent such as dichloromethane (DCM) or dimethylformamide (DMF). Add a coupling agent, such as COMU (1.1 eq) or HATU (1.1 eq), and a non-nucleophilic base like diisopropylethylamine (DIPEA, 2.0 eq). Stir the mixture at room temperature for 15-30 minutes to form the activated ester.

-

Coupling: Add the desired primary or secondary amine (1.0-1.2 eq) to the reaction mixture.

-

Reaction: Stir the reaction at room temperature for 2-18 hours, monitoring progress by TLC or LC-MS.

-

Work-up and Purification: Upon completion, dilute the reaction with an organic solvent (e.g., ethyl acetate) and wash sequentially with aqueous acid (e.g., 1N HCl), aqueous base (e.g., saturated NaHCO₃), and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to yield the desired carboxamide derivative.

Biological Target Case Study: TRPV1 Antagonism

To illustrate the application of the this compound scaffold, we will focus on the Transient Receptor Potential Vanilloid 1 (TRPV1) ion channel. TRPV1 is a well-validated target for the treatment of pain.[6] It is a non-selective cation channel activated by various noxious stimuli, including heat (>42°C), acidic conditions, and pungent compounds like capsaicin.[6][7] Activation leads to an influx of Ca²⁺ and Na⁺ into sensory neurons, causing depolarization and the transmission of pain signals to the central nervous system.[6] Antagonists of TRPV1 block this channel, thereby preventing the pain signal and producing an analgesic effect.[8]

TRPV1 Signaling Pathway

The activation of TRPV1 initiates a cascade of events leading to neurotransmitter release and pain perception. An antagonist prevents the initial channel opening, effectively silencing this pathway.

Sources

- 1. Cyclobutanes in Small-Molecule Drug Candidates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Bicyclobutanes: from curiosities to versatile reagents and covalent warheads - Chemical Science (RSC Publishing) DOI:10.1039/D2SC03948F [pubs.rsc.org]

- 3. repository.ubn.ru.nl [repository.ubn.ru.nl]

- 4. Organic Syntheses Procedure [orgsyn.org]

- 5. Cyclobutanecarboxylic acid synthesis - chemicalbook [chemicalbook.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. TRPV1 Receptors and Signal Transduction - TRP Ion Channel Function in Sensory Transduction and Cellular Signaling Cascades - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 8. A new era for the design of TRPV1 antagonists and agonists with the use of structural information and molecular docking of capsaicin-like compounds - PMC [pmc.ncbi.nlm.nih.gov]

The Cyclobutane Motif: A Rising Star in Medicinal Chemistry

An In-depth Technical Guide to Leveraging Strained Scaffolds for Next-Generation Therapeutics

Executive Summary

In the relentless pursuit of novel therapeutics with improved efficacy and pharmacokinetic profiles, medicinal chemists are increasingly looking beyond traditional flat, aromatic scaffolds. The cyclobutane ring, a four-membered carbocycle, has emerged from relative obscurity to become a powerful and versatile tool in drug design. Its unique combination of three-dimensionality, conformational rigidity, and chemical stability allows it to address common liabilities associated with conventional molecular frameworks, such as metabolic instability and poor solubility. This guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the cyclobutane motif, synthesizing its fundamental properties, strategic applications, and key synthetic methodologies into a practical framework for modern drug discovery. We will explore the causal reasoning behind its use as a bioisostere, a conformational locking device, and a modulator of physicochemical properties, supported by case studies of clinical candidates and detailed experimental protocols.

Introduction: The Strategic Value of a Strained Scaffold

For decades, aromatic rings have been a mainstay in medicinal chemistry, prized for their predictable geometry and synthetic accessibility. However, their planarity and electron-rich nature often introduce significant challenges, including susceptibility to oxidative metabolism by cytochrome P450 enzymes and a tendency to increase lipophilicity, which can negatively impact solubility and overall drug-like properties.

The strategic incorporation of saturated, three-dimensional (3D) scaffolds is a proven approach to mitigate these issues. An increased fraction of sp³-hybridized carbons (Fsp³) in drug candidates is strongly correlated with higher clinical success rates. The cyclobutane ring, once considered a synthetic curiosity due to its inherent ring strain (approx. 26 kcal/mol), is now recognized as a premier 3D building block. Its adoption has been catalyzed by improved synthetic methods that make its incorporation more facile. This guide delves into the rationale for why this underutilized motif is a critical component of the modern medicinal chemist's toolbox.

Core Physicochemical and Structural Properties

The utility of the cyclobutane ring in drug design stems directly from its unique structural and electronic characteristics, which differ significantly from both acyclic alkanes and larger cycloalkanes.

Ring Strain and Puckered Conformation

Unlike the planar and highly strained cyclopropane ring, cyclobutane adopts a non-planar, "puckered" or "butterfly" conformation to relieve torsional strain between adjacent C-H bonds. One carbon atom sits approximately 25° out of the plane of the other three. This puckered geometry is the source of its valuable three-dimensionality. It provides a rigid scaffold with well-defined substituent vectors, allowing chemists to project pharmacophoric groups into specific regions of a biological target's binding pocket with high precision.

Unique Bonding Characteristics

The internal bond angles of cyclobutane are compressed to around 88°, a significant deviation from the ideal sp³ angle of 109.5°. This angle strain results in C-C bonds with increased p-character (often described as "bent" bonds), which are longer and weaker than typical alkane C-C bonds. Despite this, the cyclobutane ring is relatively chemically inert under physiological conditions, making it a stable scaffold for pharmaceuticals.

Impact on Physicochemical Properties

The introduction of a cyclobutane motif can profoundly and beneficially alter a molecule's properties.

-

Increased Fsp³ and Three-Dimensionality: As a saturated scaffold, it directly increases the Fsp³ character, moving molecules out of the "flatland" of aromatic compounds and into a more complex 3D chemical space. This can disrupt crystal packing, often leading to improved solubility.

-

Modulation of Lipophilicity: Replacing a planar aromatic ring with a cyclobutane core typically reduces a compound's lipophilicity (LogP), which can improve its aqueous solubility and overall pharmacokinetic profile.

-

Metabolic Stability: The C-H bonds on a cyclobutane ring are generally less susceptible to enzymatic oxidation compared to the electron-rich C-H bonds on an aromatic ring or benzylic positions.

The following diagram illustrates the fundamental concept of using cyclobutane as a bioisosteric replacement to enhance drug-like properties.

Caption: Bioisosteric replacement of a planar aromatic ring with a 3D cyclobutane motif.

Strategic Applications in Drug Design

The decision to incorporate a cyclobutane ring is a strategic choice driven by the need to solve specific medicinal chemistry challenges.

Cyclobutane as a Versatile Bioisostere

Bioisosteric replacement is the most common and impactful application of the cyclobutane motif.

-

Aryl Ring Bioisostere: This is a powerful strategy to "de-aromatize" a lead compound. Replacing a phenyl ring with a 1,3- or 1,2-disubstituted cyclobutane can maintain the crucial exit vectors for substituents while improving metabolic stability and solubility. The 3D arrangement of the substituents on the puckered ring can also lead to novel, favorable interactions within the binding pocket that were not possible with a planar ring.

-

gem-Dimethyl Group Bioisostere: The Thorpe-Ingold effect, or gem-dimethyl effect, is often used to conformationally lock a flexible chain. A cyclobutane ring can serve as a bioisostere for the gem-dimethyl group, mimicking its space-filling, tetrahedral nature while providing additional vectors for substitution and potentially better physicochemical properties.

-

Alkene Bioisostere: Alkenes in drug candidates can be liabilities due to potential cis/trans isomerization and susceptibility to metabolism. A cyclobutane ring can rigidly lock the geometry, preventing isomerization and enhancing the compound's stability.

Conformational Restriction

By incorporating a cyclobutane ring into a flexible linker, medicinal chemists can lock the molecule into its bioactive conformation. This pre-organization reduces the entropic penalty of binding to the target protein, which can lead to a significant increase in potency. Furthermore, by restricting the available conformations, the likelihood of binding to off-targets is reduced, potentially leading to a safer drug candidate.

Caption: Cyclobutane-induced conformational restriction reduces the entropic cost of binding.

Case Study: Comparative Analysis

The tangible benefits of incorporating a cyclobutane ring are best illustrated through comparative data. The table below synthesizes data from a study on Tankyrase inhibitors, where a flexible piperidine-based linker was replaced with a more rigid cyclobutane-containing linker.

| Compound | Linker Type | TNKS2 IC₅₀ (nM) | hERG pIC₅₀ | Caco-2 Permeability (A→B) |

| Compound 7 | Piperidine | 13 | 5.3 | Low |

| Compound 9 | Cyclobutane | 4 | < 5 | High |

Analysis: The strategic replacement of the larger, more flexible ring with a cyclobutane (Compound 9) resulted in a >3-fold increase in potency against the target enzyme (TNKS2). The shorter linker distance directed the triazole moiety into a more favorable orientation for π-π stacking. Crucially, this modification also reduced off-target activity (hERG) and significantly improved cell permeability, showcasing a multi-parameter optimization achieved through a single, well-reasoned structural change.

Key Synthetic Methodologies

The historical scarcity of cyclobutane-containing drugs was partly due to a lack of robust and scalable synthetic methods. Modern organic chemistry has overcome this hurdle, providing several reliable routes to functionalized cyclobutanes.

[2+2] Photocycloaddition